N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c13-10(12-5-1-2-6-12)11-8-9-4-3-7-14-9/h3-4,7H,1-2,5-6,8H2,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUUNQAKOJSGCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NCC2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide typically involves the amidation of carboxylic acid substrates. One common method is the catalytic amidation of carboxylic acids, which can be achieved using various catalysts and coupling reagents . For instance, the use of 2,4,6-tris-(2,2,2-trifluoroethoxy)-[1,3,5]triazine (TriTFET) as a catalyst has been shown to result in good to excellent yields of the desired amide product .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic amidation processes, utilizing cost-effective and readily available reagents. The choice of catalyst and reaction conditions can be optimized to maximize yield and minimize production costs.
Chemical Reactions Analysis
Types of Reactions
N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiophene ring or the pyrrolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including anticancer, antifungal, and antibacterial properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific chemical properties, such as corrosion inhibitors and organic semiconductors.
Mechanism of Action
The mechanism of action of N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Impact : Aryl groups (e.g., 4-bromophenyl in 8d) confer higher melting points due to stronger intermolecular interactions (e.g., halogen bonding), while alkyl chains (e.g., hexyl in 8f) reduce melting points and increase lipophilicity .
- Thiophene vs. Thiazole : The thiophen-2-ylmethyl group in the target compound contrasts with the thiazole ring in the TRPV1 antagonist (), which enhances brain penetration via heteroaromatic π-stacking .
- Biological Activity : TRPV1 antagonists with bulky substituents (e.g., 3-isopropylphenyl) exhibit potent in vivo efficacy, suggesting that substituent steric bulk may correlate with target affinity .
Thermal Stability and Crystallinity
- Melting Points : Aryl-substituted derivatives (8c: 152°C; 8d: 179°C) exhibit higher thermal stability than alkyl analogs (8f: 124°C), attributed to π-π stacking and hydrogen bonding in crystalline lattices .
- Crystal Packing : N-p-Tolylpyrrolidine-1-carboxamide () forms C(4) hydrogen-bonded chains, a motif common in carboxamides, enhancing solubility and stability .
Pharmacological Activity
TRPV1 Antagonism
- The (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl) derivative () demonstrates potent TRPV1 antagonism (IC₅₀ < 100 nM) and efficacy in suppressing bladder hyperactivity in animal models.
Anti-inflammatory Potential
- Coumarin-containing derivatives (e.g., 8c–8g) show unconfirmed anti-inflammatory activity in preliminary assays, possibly via COX-2 inhibition .
Crystallographic and Conformational Analysis
- Pyrrolidine Ring Conformation : In N-p-tolyl derivatives (), the pyrrolidine adopts a half-chair conformation, optimizing hydrogen bonding (N–H⋯O) for crystal stabilization .
- Software Tools : Programs like SHELXL and Mercury () enable precise analysis of intermolecular interactions (e.g., halogen bonds in 8d) and packing patterns, critical for drug design .
Biological Activity
N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various applications based on recent research findings.
Structural Characteristics
This compound consists of:
- A pyrrolidine ring , which is a five-membered nitrogen-containing heterocycle.
- A thiophene moiety , contributing to its chemical diversity and biological interactions.
- A carboxamide functional group , which enhances its solubility and potential for biological activity.
The molecular formula of the compound is C₉H₁₃N₃OS, and its unique structure allows for various modifications that can enhance its therapeutic efficacy while minimizing side effects.
Synthesis
The synthesis of this compound typically involves multiple steps, including:
- Formation of the pyrrolidine ring.
- Introduction of the thiophen-2-ylmethyl group.
- Attachment of the carboxamide functional group.
These steps can be optimized to improve yield and purity, making it feasible for further pharmacological studies.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
Antifungal Activity
Research indicates that derivatives of this compound exhibit significant antifungal properties. For instance, compounds structurally related to N-(thiophen-2-yl)methyl derivatives showed EC50 values indicating strong fungicidal activity (e.g., EC50 = 4.69 mg/L) compared to standard antifungals like diflumetorim (EC50 = 21.44 mg/L) .
Antiviral Activity
Studies have suggested that pyrrolidine derivatives can act as inhibitors against viral proteases, such as the SARS-CoV-2 papain-like protease (PLpro). These compounds have shown promising IC50 values, indicating their potential as antiviral agents .
Anticancer Potential
This compound has exhibited anticancer properties in various studies. For example, it was found to be effective against several cancer cell lines, including A549 (lung cancer) and SW480 (colon cancer), with some derivatives showing IC50 values significantly lower than that of cisplatin .
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in fungal cell wall synthesis or viral replication.
- Receptor Modulation : It could interact with specific receptors involved in cancer cell signaling pathways, leading to apoptosis or reduced proliferation.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with related compounds is useful:
| Compound Name | Structural Features | Biological Activity | EC50/IC50 Values |
|---|---|---|---|
| N-(thiophen-2-yl)methylpyrrolidine | Pyrrolidine + Thiophene | Antifungal | EC50 = 4.69 mg/L |
| 3-(phenylsulfonyl)-N-(thiophen-2-ylmethyl)pyrrolidine | Pyrrolidine + Sulfonyl | Anticancer | IC50 = 0.99 ± 0.09 |
| Pyrrolidine derivatives | Various substitutions | Antiviral | IC50 = 0.56 - 1.7 |
Q & A
Q. What are the common synthetic routes for preparing N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide?
The synthesis typically involves a two-step approach:
Nucleophilic substitution : Reacting pyrrolidine-1-carbonyl chloride with 2-(aminomethyl)thiophene under basic conditions (e.g., triethylamine in dichloromethane) to form the carboxamide bond.
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product.
Key analytical tools include (to confirm substitution patterns) and mass spectrometry (to verify molecular weight) .
Q. How is the structural characterization of this compound performed?
- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and stereochemistry. For example, coordination complexes of related pyrrolidine carboxamides show distorted tetrahedral geometries around zinc(II) ions .
- Spectroscopy : identifies carbonyl (C=O) and thiophene aromatic carbons. IR spectroscopy confirms carboxamide N–H stretches (~3300 cm) and C=O vibrations (~1650 cm) .
Q. What pharmacological targets are associated with pyrrolidine carboxamide derivatives?
This scaffold is explored as a ligand for angiotensin II type 1 (AT) receptors due to structural similarities to biphenylmethyltetrazole derivatives. Modifications to the pyrrolidine ring or thiophene substituents can enhance receptor affinity .
Advanced Research Questions
Q. How can conflicting crystallographic data be resolved for this compound?
Contradictions in bond geometry or packing motifs require:
- Multi-method validation : Cross-validate SC-XRD data with DFT calculations (e.g., B3LYP/6-31G* level) to assess theoretical vs. experimental bond parameters.
- Database mining : Use tools like Mercury CSD to compare with structurally similar compounds (e.g., search for "pyrrolidine carboxamide" in the Cambridge Structural Database) .
Q. What strategies optimize synthetic yield while minimizing side products?
Q. How can computational modeling guide SAR studies for this compound?
- Molecular docking : Dock the compound into AT receptor models (PDB: 4YAY) to identify key interactions (e.g., hydrogen bonds with Tyr or hydrophobic contacts with Phe).
- QSAR analysis : Correlate substituent electronic properties (Hammett σ values) with receptor binding affinity using partial least squares regression .
Q. How does the compound’s stability vary under different storage conditions?
- Thermal analysis : Perform differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Degradation studies : Monitor hydrolytic stability in buffered solutions (pH 1–12) via HPLC. Thiophene oxidation under UV light may require dark storage .
Q. What methods are used to study polymorphism in solid-state forms?
- Powder X-ray diffraction (PXRD) : Compare experimental patterns with simulated data from SC-XRD to detect polymorphic transitions.
- Hot-stage microscopy : Observe melting/recrystallization behavior under polarized light. Solid-state NMR () can differentiate polymorphs .
Q. How can enantiomeric purity be ensured during synthesis?
Q. Methodological Considerations for Data Interpretation
- Crystallographic ambiguity : If SC-XRD data show disorder in the thiophene ring, refine the structure using SHELXL with restraints on atomic displacement parameters .
- Pharmacological contradictions : Resolve discrepancies in receptor binding assays by standardizing assay conditions (e.g., buffer ionic strength, cell line selection) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
